N'-hydroxyquinoline-2-carboximidamide
Overview
Description
N’-hydroxyquinoline-2-carboximidamide is a small molecule with significant potential in medicinal chemistry. It has been optimized for the treatment of cancer due to its ability to bind to DNA-dependent RNA polymerase, inhibiting transcription and replication. This compound selectively inhibits a hallmark signaling pathway in cancer cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyquinoline-2-carboximidamide typically involves the reaction of quinoline-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as carbodiimide to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Industrial production methods for N’-hydroxyquinoline-2-carboximidamide are not extensively documented. the synthesis generally follows the principles of green chemistry, utilizing catalysts and reaction conditions that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyquinoline-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
N’-hydroxyquinoline-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to DNA and RNA polymerase inhibition.
Medicine: It has shown potential in cancer treatment by selectively targeting cancer cell pathways.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
N’-hydroxyquinoline-2-carboximidamide exerts its effects by binding to DNA-dependent RNA polymerase, inhibiting the transcription and replication processes. This inhibition disrupts the normal functioning of cancer cells, leading to cell death. The molecular targets include specific enzymes and pathways involved in DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-2-carboxylic acid: Used in the synthesis of various quinoline derivatives.
Quinoline-2-carboxamide: Another derivative with potential medicinal applications
Uniqueness
N’-hydroxyquinoline-2-carboximidamide is unique due to its selective inhibition of cancer cell pathways and its ability to bind to DNA-dependent RNA polymerase. This specificity makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
N'-hydroxyquinoline-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQWPCQMOAQNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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